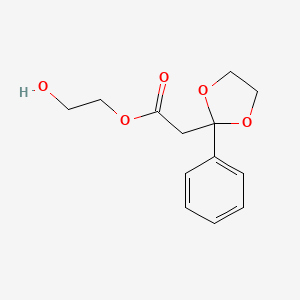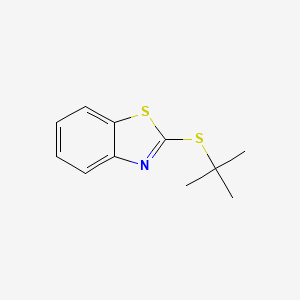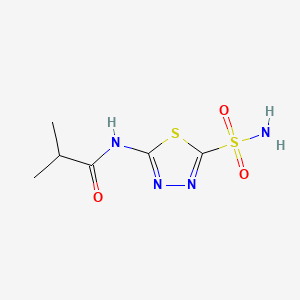
1,5-Diaminobiuret
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diaminobiuret is an organic compound with the chemical formula C2H9N6O2. It is known for its white crystalline appearance and its solubility in water and some organic solvents like ethanol and ether . This compound is significant in various chemical processes and has multiple applications in different fields.
Métodos De Preparación
1,5-Diaminobiuret can be synthesized through several chemical reactions. One common method involves the reaction of biuret with hydrazine hydrate. The reaction is exothermic and requires careful control of temperature and reaction conditions . The industrial production of this compound typically involves the following steps:
- Mixing biuret with hydrazine hydrate.
- Heating the reaction mixture to facilitate the reaction.
- Cooling the mixture and adding ethanol to precipitate the product.
- Filtering and drying the product to obtain pure this compound.
Análisis De Reacciones Químicas
1,5-Diaminobiuret undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: It can be reduced under specific conditions to yield simpler amine compounds.
Substitution: It can participate in substitution reactions where its amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
1,5-Diaminobiuret has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 1,5-Diaminobiuret exerts its effects involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect various biochemical processes .
Comparación Con Compuestos Similares
1,5-Diaminobiuret can be compared with other similar compounds such as:
Biuret: A simpler compound with fewer amino groups.
Hydrazine: A related compound with similar reactivity but different applications.
Urea: A common compound with similar functional groups but different properties. This compound is unique due to its specific structure and reactivity, making it valuable in specialized applications
Propiedades
Número CAS |
4375-11-5 |
|---|---|
Fórmula molecular |
C2H7N5O2 |
Peso molecular |
133.11 g/mol |
Nombre IUPAC |
1-amino-3-(hydrazinecarbonyl)urea |
InChI |
InChI=1S/C2H7N5O2/c3-6-1(8)5-2(9)7-4/h3-4H2,(H3,5,6,7,8,9) |
Clave InChI |
GFQJOAYQSOWWOE-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(NC(=O)NN)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)






